molecular formula C15H26N2O2S B6138759 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide

Numéro de catalogue B6138759
Poids moléculaire: 298.4 g/mol
Clé InChI: GDRWCRFFPYLYOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide, commonly known as CX-5461, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It is a selective inhibitor of RNA polymerase I, an enzyme that is essential for the transcription of ribosomal RNA (rRNA) genes. CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Mécanisme D'action

CX-5461 works by selectively inhibiting RNA polymerase I, an enzyme that is responsible for the transcription of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide genes. This results in the disruption of ribosome biogenesis, leading to the accumulation of DNA damage and the activation of the p53 pathway. The activation of the p53 pathway leads to cell cycle arrest and apoptosis, ultimately resulting in the selective killing of cancer cells.
Biochemical and physiological effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit ribosome biogenesis, leading to the accumulation of DNA damage. In addition, CX-5461 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer therapy. However, one limitation of CX-5461 is its potential toxicity, which has been observed in preclinical studies. In addition, the mechanism of action of CX-5461 is not fully understood, which may limit its clinical development.

Orientations Futures

There are several future directions for research on CX-5461. One direction is to further investigate its mechanism of action, which may lead to the development of more selective and less toxic inhibitors of RNA polymerase I. Another direction is to investigate the potential of CX-5461 for combination therapy with other chemotherapeutic agents. Finally, clinical trials are needed to evaluate the safety and efficacy of CX-5461 in humans.

Méthodes De Synthèse

The synthesis of CX-5461 involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-(methylthio)propan-1-amine to yield CX-5461.

Applications De Recherche Scientifique

CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that CX-5461 selectively inhibits the growth of cancer cells by inducing DNA damage and promoting apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-20-8-7-14(18)16-13-9-15(19)17(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWCRFFPYLYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1CC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.